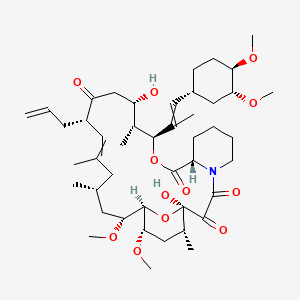
FK-506 3'-Methyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of FK-506 and its derivatives involves complex organic reactions, highlighting the importance of specific enzymes and chemical reactions in its biosynthesis. For instance, the enzyme 31-O-desmethylFK-506 O:methyltransferase plays a critical role in methylating hydroxyl groups, essential for the compound's activity (Shafiee, Motamedi, & Chen, 1994). The total synthesis of FK-506 also involves sulfone anion coupling and methylation reactions, showcasing the complexity of its chemical synthesis (Ireland, Liu, Roper, & Gleason, 1997).
Molecular Structure Analysis
The molecular structure of FK-506 and its ethers is characterized by their macrolide backbone, with specific attention to the methyl ether groups' placement. The structure of dimethyl ether and methyl alcohol provides insights into ether molecular structures, offering a comparison for understanding the structural aspects of FK-506 3'-Methyl Ether (Kimura & Kubo, 1959).
Chemical Reactions and Properties
FK-506's chemical reactivity, particularly its ether derivatives, is influenced by the size and site of attachment of the ether group, as demonstrated in the synthesis of alkyl ether derivatives of L-683,742, a related macrolide (Goulet et al., 1994). This highlights the significance of etherification reactions in modifying FK-506's immunosuppressive properties.
Physical Properties Analysis
The physical properties, such as molecular weight, melting point, and solubility, of FK-506 and its derivatives, are crucial for their application and efficacy. While specific data on FK-506 3'-Methyl Ether's physical properties are not detailed, the synthesis and structural analyses provide a basis for inferring these properties based on molecular structure and chemical composition.
Chemical Properties Analysis
The chemical properties of FK-506 derivatives, including reactivity, stability, and interaction with biological molecules, are central to their function as immunosuppressants. The enzymatic methylation of FK-506, leading to derivatives like FK-506 3'-Methyl Ether, showcases the modification of chemical properties to achieve desired biological effects (Shafiee, Motamedi, & Chen, 1994).
Aplicaciones Científicas De Investigación
Neuroprotective and Neuroregenerative Effects
FK-506 has been recognized for its neuroprotective properties against a range of neurodegenerative diseases. A study by Kumar, Kalonia, and Kumar (2010) investigated the neuroprotective effect of FK-506 against 3-nitropropionic acid-induced alterations in rat brain behavior, biochemistry, and mitochondrial function. The study concluded that FK-506 attenuates neurotoxicity, and this protective action might involve modulation of nitric oxide (Kumar, Kalonia, & Kumar, 2010). Additionally, the neuroregenerative properties of FK-506 have been noted, with studies showing enhancement of nerve regeneration when administered prior to nerve injury, suggesting a potential application in elective surgeries or nerve damage prevention (Snyder et al., 2006).
Immunomodulation and Transplantation
FK-506's primary use as an immunosuppressant for preventing allograft rejection in transplant cases is well-documented. Its interaction with nitric oxide modulators indicates a possible mechanism underlying its protective effects in transplantation scenarios. This interaction is crucial for understanding and potentially enhancing the efficacy of FK-506 in clinical settings (Kumar, Kalonia, & Kumar, 2010).
Drug Delivery and Bioavailability Enhancement
Research has been conducted on improving the oral bioavailability of FK-506. For instance, the development of a novel poly(methyl vinyl ether-co-maleic anhydride)-graft-hydroxypropyl-β-cyclodextrin amphiphilic copolymer has been reported to improve FK-506's structural stability, permeability, and bioadhesion, enhancing its pharmacokinetic behavior and offering a promising approach for its efficient oral delivery (Zhang et al., 2015).
Molecular Synthesis and Drug Formulation
FK-506 has been a subject of interest in molecular synthesis and drug formulation studies. Research focusing on the stereocontrolled aldol coupling for synthesizing segments of FK-506 demonstrates the chemical intricacies involved in the drug's production and the potential for developing more efficient synthesis methods (White et al., 2009). Furthermore, various formulation approaches like complexation with cyclodextrins and liposomes are being investigated to solve issues related to the drug delivery of tacrolimus, the active component in FK-506 (Patel et al., 2012).
Propiedades
IUPAC Name |
(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H71NO12/c1-11-14-32-20-26(2)19-27(3)21-38(55-9)41-39(56-10)23-29(5)45(52,58-41)42(49)43(50)46-18-13-12-15-33(46)44(51)57-40(30(6)34(47)25-35(32)48)28(4)22-31-16-17-36(53-7)37(24-31)54-8/h11,20,22,27,29-34,36-41,47,52H,1,12-19,21,23-25H2,2-10H3/t27-,29-,30-,31+,32+,33+,34+,36-,37-,38-,39+,40-,41-,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAXYWYQSRHDMG-RGSPJBABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)OC)C)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](C=C(C1)C)CC=C)O)C)C(=C[C@@H]4CC[C@H]([C@@H](C4)OC)OC)C)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849494 |
Source


|
| Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
CAS RN |
124554-16-1 |
Source


|
| Record name | (1R,9S,12S,13R,14S,17S,21R,23R,24R,25S,27R)-12-[1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

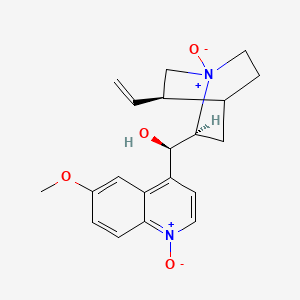

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)

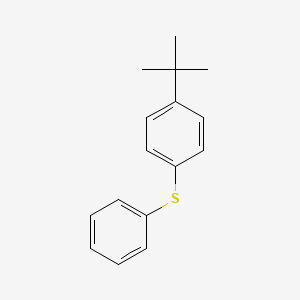
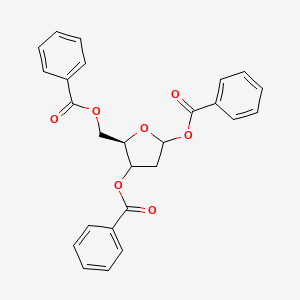
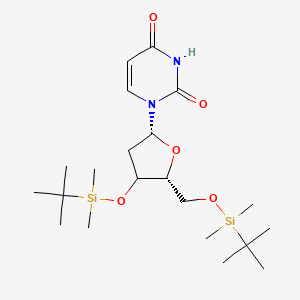
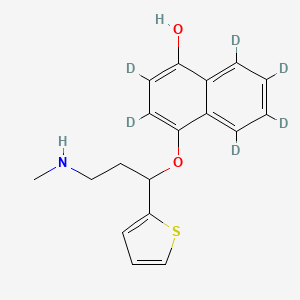
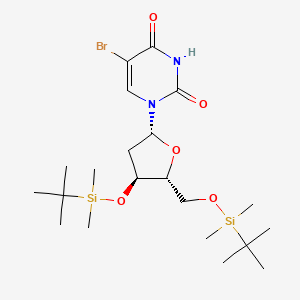

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)